FE-PE2I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
FE-PE2I is synthesized through a nucleophilic reaction of 18F-fluoride with a tosylated precursor. This reaction is followed by purification and reformulation . The synthesis involves the following steps:
Nucleophilic Substitution: 18F-fluoride reacts with the tosylated precursor.
Purification: The product is purified using high-performance liquid chromatography (HPLC).
Reformulation: The purified product is reformulated for clinical use.
Industrial Production Methods
The industrial production of this compound involves automated synthesis using a cassette-based radiochemistry module, such as the Synthera®+ platform. This method ensures high radiochemical yields and compliance with Good Manufacturing Practice (GMP) standards .
化学反应分析
Types of Reactions
FE-PE2I undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned in the synthesis process.
Oxidation and Reduction: These reactions are part of its metabolic pathways in the body.
Common Reagents and Conditions
Reagents: 18F-fluoride, tosylated precursor.
Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
The primary product of these reactions is this compound itself, which is used for PET imaging. Metabolites formed during its metabolic processes are also of interest in scientific studies .
科学研究应用
FE-PE2I has several scientific research applications, including:
Neuroimaging: Used in PET imaging to study the dopamine transporter in the brain, aiding in the diagnosis and research of Parkinson’s disease and other neurodegenerative disorders
Pharmacokinetics: Studying the distribution and metabolism of dopamine transporter ligands in the brain.
Drug Development: Assisting in the development of new drugs targeting the dopamine transporter.
作用机制
FE-PE2I binds to the dopamine transporter (DAT) in the brain. The binding mechanism involves two steps: a fast step of complex formation and a slower isomerization of the complex. This binding allows for the visualization and quantification of DAT in PET imaging .
相似化合物的比较
FE-PE2I is often compared with other radioligands used for DAT imaging, such as:
[123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical.
11C-PE2I: Another PET radioligand with faster kinetics but less favorable properties compared to this compound.
This compound’s unique properties, such as high affinity and selectivity for DAT, excellent brain permeability, and favorable metabolism, make it a valuable tool in neuroimaging .
属性
分子式 |
C20H25FINO2 |
---|---|
分子量 |
457.3 g/mol |
IUPAC 名称 |
2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+ |
InChI 键 |
HOLJKTPTYVYXQS-WTDSWWLTSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3C/C=C/I |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。